molecular formula C16H18S2 B13777588 Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl CAS No. 65087-15-2

Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl

Cat. No.: B13777588
CAS No.: 65087-15-2
M. Wt: 274.4 g/mol
InChI Key: YASJBOGVCIGVND-UHFFFAOYSA-N
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Description

"Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl" is a mixed aromatic disulfide featuring two distinct substituents: a 2,3-dimethylphenyl group and a 2,6-dimethylphenyl group linked via a disulfide (S–S) bond. Key identifiers include:

  • IUPAC Name: 2-[(2,6-Dimethylphenyl)disulfanyl]-1,3-dimethylbenzene
  • Synonyms: Di(2,3-dimethylphenyl) 2,6-dimethylphenyl disulfide, Mixed 2,3-/2,6-dimethylphenyl disulfide
  • Molecular Formula: Likely C₁₆H₁₈S₂ (assuming two dimethylphenyl groups attached to S–S) .

The compound’s structural asymmetry distinguishes it from symmetric disulfides like bis(2,6-dimethylphenyl) disulfide (CAS 2905-17-1), which has identical substituents on both sulfur atoms .

Properties

CAS No.

65087-15-2

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-7-6-10-15(14(11)4)17-18-16-12(2)8-5-9-13(16)3/h5-10H,1-4H3

InChI Key

YASJBOGVCIGVND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SSC2=C(C=CC=C2C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2,3-Xylyl 2,6-xylyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,3-Xylyl 2,6-xylyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-xylyl 2,6-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The position and symmetry of methyl groups on phenyl rings significantly influence physical properties. Below is a comparative analysis:

Compound Substituent Positions Symmetry Molecular Formula Inferred Properties
Bis(2,6-dimethylphenyl) disulfide 2,6 (both rings) Symmetric C₁₆H₁₈S₂ Higher melting point (crystalline symmetry), lower solubility
Bis(2,3-dimethylphenyl) disulfide 2,3 (both rings) Symmetric C₁₆H₁₈S₂ Moderate melting point, higher solubility (reduced packing efficiency)
2,3-dimethylphenyl 2,6-dimethylphenyl disulfide 2,3 and 2,6 Asymmetric C₁₆H₁₈S₂ Lower melting point (asymmetry disrupts crystallization), moderate solubility

Key Observations :

  • Symmetry Effects : Symmetric disulfides (e.g., bis(2,6-dimethylphenyl)) exhibit stronger intermolecular van der Waals forces due to efficient molecular packing, leading to higher thermal stability .
  • Solubility Trends : Asymmetric disulfides like the target compound may display enhanced solubility in organic solvents compared to symmetric analogs due to reduced crystallinity .
Chemical Reactivity
  • In contrast, the 2,3-dimethylphenyl group offers less steric protection, making the S–S bond more accessible .
  • Oxidation Stability : Symmetric disulfides with 2,6-substituents are less prone to oxidation due to steric shielding of the S–S bond, whereas asymmetric analogs may exhibit intermediate stability .
Research Findings from Analogous Systems

Evidence from sulfonamide derivatives (e.g., 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide) demonstrates that substituent positions on phenyl rings modulate hydrogen-bonding networks and crystal packing . For disulfides, this suggests that:

  • 2,6-Substituents favor linear hydrogen bonding (if applicable), enhancing thermal stability.
  • 2,3-Substituents create irregular molecular geometries, reducing lattice energy and melting points .

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